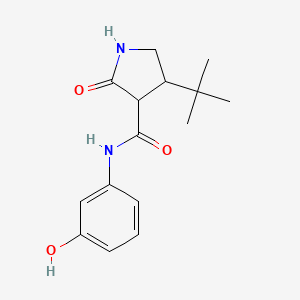

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a tert-butyl group, and a hydroxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the Hydroxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a hydroxyphenyl boronic acid and a suitable halide precursor.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions .

Analyse Des Réactions Chimiques

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The tert-butyl group can undergo electrophilic substitution reactions, often facilitated by strong acids or bases.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and catalysts for coupling reactions such as palladium complexes .

Applications De Recherche Scientifique

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of polymers and other industrial chemicals, benefiting from its stability and reactivity

Mécanisme D'action

The mechanism by which 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Similar compounds include:

4-tert-butylphenol: Known for its use in the production of resins and as a chemical intermediate.

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Used in the synthesis of various organic compounds with biological activities.

tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with significant biological activity.

Activité Biologique

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by a unique pyrrolidine structure, this compound features a tert-butyl group and a hydroxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is C15H19N1O3 with a molecular weight of approximately 273.32 g/mol.

Chemical Structure and Properties

The structural configuration of this compound includes:

- A pyrrolidine ring , which is a five-membered ring containing nitrogen.

- A tert-butyl group , enhancing lipophilicity and solubility.

- A hydroxyphenyl moiety , which may contribute to antioxidant properties.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure can scavenge free radicals and reduce oxidative stress, potentially offering neuroprotective effects against conditions like ischemic stroke .

- Neuroprotective Effects : In vitro studies have shown that related compounds can protect against oxidative stress-induced apoptosis in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Inhibition of Enzymatic Activity : Similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are relevant in the context of Alzheimer's disease .

The mechanism through which this compound exerts its biological effects may involve:

- Binding to Receptors/Enzymes : The compound may interact with specific molecular targets, modulating their activity and influencing cellular pathways.

- Activation of Antioxidant Pathways : It may upregulate pathways involving nuclear factor E2-related factor 2 (Nrf2), leading to enhanced expression of antioxidant proteins such as heme oxygenase-1 (HO-1) .

Comparative Analysis with Related Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3,5-Di-tert-butyl-2-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | Dihydroquinoline core | Potent CFTR potentiation |

| 3-Acetamido-4-allyl-N-(tert-butyl)pyrrolidine-3-carboxamide | Allyl group substitution | Unique pharmacological profiles |

| 4-tert-butyl-N-{[6-(diethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine | Pyridinic substitution | Investigated for catalytic applications |

This table highlights the unique functionalities arising from subtle structural variations while showcasing the diverse biological activities associated with these compounds.

Case Studies

Several studies have focused on the biological effects of related compounds. For instance:

- Neuroprotection in Ischemic Conditions : A study demonstrated that compounds similar to 4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine could mitigate cell death in neuronal cultures subjected to oxygen-glucose deprivation (OGD), indicating their potential as therapeutic agents against ischemic stroke .

- Antioxidant Mechanisms : Research has shown that these compounds can significantly reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential in neuronal cells, further supporting their role as antioxidants .

Propriétés

IUPAC Name |

4-tert-butyl-N-(3-hydroxyphenyl)-2-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)11-8-16-13(19)12(11)14(20)17-9-5-4-6-10(18)7-9/h4-7,11-12,18H,8H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBFHVEASUAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.